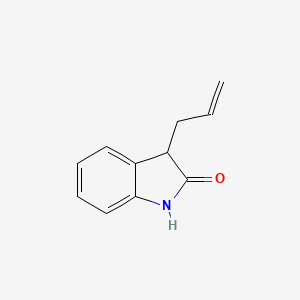

3-Allylindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-prop-2-enyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C11H11NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h2-4,6-7,9H,1,5H2,(H,12,13) |

InChI Key |

RWMFCDNIWGAFKJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Allylindolin 2 One and Its Substituted Derivatives

Pericyclic Rearrangement Strategies in 3-Allylindolin-2-one Synthesis

Pericyclic reactions, particularly sigmatropic rearrangements, offer powerful and atom-economical pathways for carbon-carbon bond formation. Among these, the Claisen rearrangement and domino sequences incorporating isomerization have been explored for constructing the allylic moiety within indolin-2-one structures.

Claisen Rearrangement Approaches

The Claisen rearrangement is a concerted, thegoodscentscompany.comthegoodscentscompany.com-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. This exothermic reaction is driven by the formation of a stable carbonyl C=O bond and proceeds through a highly ordered cyclic transition state, exhibiting suprafacial stereospecificity thegoodscentscompany.comfishersci.canih.gov. Variations such as the Johnson-Claisen and Ireland-Claisen rearrangements extend its applicability to diverse substrates, allowing for the synthesis of γ,δ-unsaturated esters and carboxylic acids, respectively fishersci.canih.gov. While direct, isolated examples of the classical Claisen rearrangement solely for this compound synthesis are less commonly reported, the fundamental principles of constructing an allylic carbon-carbon bond via this rearrangement remain highly relevant for designing synthetic routes to indolin-2-one derivatives.

Domino Reaction Sequences Incorporating Isomerization and Claisen Rearrangement

Domino reaction sequences, which involve multiple bond-forming events in a single pot, provide highly efficient routes to complex molecular architectures. A notable strategy for synthesizing this compound derivatives involves a domino sequence initiated by Horner-Wadsworth-Emmons olefination, followed by isomerization and a subsequent Claisen rearrangement nih.govcapes.gov.br.

In one such approach, 2-allyloxyindolin-3-ones, generated from indolin-3-one and various allylic alcohols, undergo Horner-Wadsworth-Emmons olefination. This is followed by an in-situ isomerization and a subsequent Claisen rearrangement to yield 3-allyl-3-cyanomethylindolin-2-ones capes.gov.br. These 3-allyl-3-cyanomethylindolin-2-ones can then be further transformed into hexahydropyrrolo[2,3-b]indoles via partial hydrolysis and reductive cyclization capes.gov.br. This methodology demonstrates the power of combining pericyclic rearrangements with other transformations to access complex indolin-2-one scaffolds with the desired allylic substitution.

Transition Metal-Catalyzed Synthetic Routes to 3-Allylindolin-2-ones

Transition metal catalysis, particularly palladium-catalyzed reactions, offers versatile and often highly selective methods for constructing carbon-carbon bonds, making them indispensable in the synthesis of 3-allylindolin-2-ones.

Palladium-Catalyzed Cyclization Reactions for Substituted Analogs

Palladium-catalyzed cyclization reactions have proven effective for the synthesis of substituted 3-allylindolin-2-ones. A reported method involves the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamides fishersci.ca. This protocol utilizes bicyclo[1.1.0]butanes (BCBs) as novel reactive electrophiles, which are generally underexplored in synthesis fishersci.ca. The reaction proceeds under mild conditions and exhibits good functional group tolerance, providing a variety of 3-allylindolin-2-ones in moderate-to-excellent yields fishersci.ca.

Table 1: Representative Yields for Palladium-Catalyzed Cyclization of N-(2-Iodophenyl)-N-Methylbicyclo[1.1.0]Butane-1-Carboxamides

| Substrate Type | Yield Range (%) | Reference |

| N-(2-Iodophenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamides | Moderate-Excellent | fishersci.ca |

Palladium-Catalyzed Allylation of Indolin-2-one Precursors

Palladium-catalyzed allylation is a direct and efficient method for introducing allyl groups. One approach involves the palladium-catalyzed allylation of 3-acetyl-2-oxindoles with allyl alcohol fishersci.ca. This reaction can be performed using a catalytic mixture of Pd(dba)2, rac-BINAP, and BINOL phosphoric acid fishersci.ca. This procedure allows for the in-situ synthesis of 3-allyl-2-oxindole by adding Triton B to the reaction mixture fishersci.ca. Furthermore, the deacylative allylation of 3-acetyl-3-methyl-2-oxindoles with allylic alcohols, utilizing Pd(OAc)2, dppp, and LiOtBu, affords corresponding 3,3-disubstituted 2-oxindoles in good yields fishersci.ca. These methodologies can be combined to prepare unsymmetrical 3,3-diallylated 2-oxindoles fishersci.ca.

Another relevant method is the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of 3-aminooxindoles with allyl carboxylates nih.gov. This reaction provides a route to chiral 3-allyl-3-aminooxindoles, showcasing an alternative strategy for building these scaffolds with control over stereochemistry nih.gov.

Catalytic Asymmetric Conjugate Addition Reactions

Catalytic asymmetric conjugate addition (ACA) reactions are powerful tools for enantioselective carbon-carbon bond formation, enabling the construction of enantioenriched carbon skeletons libretexts.org. While direct examples of ACA for the synthesis of this compound itself are not widely reported, related asymmetric methods have been developed for similar indolinone scaffolds.

For instance, catalytic enantioselective ketimine–ene reactions of 2-aryl-3H-indol-3-ones with α-methylstyrenes have been achieved using a B(C6F5)3/chiral phosphoric acid (CPA) catalyst system fragranceu.com. Although this method yields 2-allyl-indolin-3-ones (an isomer of this compound), it demonstrates high reactivity, providing products in up to 99% yield with excellent enantioselectivity (up to 99% ee) under mild conditions and low catalyst loading (2 mol% of B(C6F5)3/CPA) fragranceu.com. This highlights the potential of asymmetric conjugate addition strategies for introducing allylic groups onto indolinone frameworks with high stereocontrol.

Table 2: Data for Catalytic Enantioselective Ketimine–Ene Reactions

| Reactants | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Aryl-3H-indol-3-ones + α-Methylstyrenes | B(C6F5)3/Chiral Phosphoric Acid | Up to 99 | Up to 99 | fragranceu.com |

Organolithium-Mediated Functionalization and Allylation Protocols

Organolithium compounds are highly reactive and versatile reagents in organic synthesis, widely employed for carbon-carbon bond formation due to their strong basicity and nucleophilicity. slideshare.netmasterorganicchemistry.comlibretexts.orgmt.com They are frequently utilized in lithiation reactions, where a lithium atom replaces a hydrogen atom in an organic molecule, generating electron-rich carbon atoms. mt.com These reagents can be prepared through various methods, including the reaction of alkyl or aryl halides with lithium metal, halogen-metal exchange, or deprotonation of acidic hydrocarbons. slideshare.netlibretexts.org

In the context of indoline (B122111) chemistry, organolithium species play a crucial role in functionalization and allylation. For instance, lithiated indoles have been successfully integrated into enantioselective three-component coupling reactions, leading to the formation of indoline derivatives with adjacent stereocenters. acs.orgnih.gov While direct examples of organolithium-mediated allylation specifically yielding this compound are less explicitly detailed in general literature, the principle involves generating a lithiated species at the C3 position of an indolin-2-one precursor, followed by its reaction with an allyl electrophile. Organolithium reagents can also be used to generate organocopper reagents (Gilman reagents), which are useful in various coupling reactions, including allylic alkylation. slideshare.netmasterorganicchemistry.com The high reactivity of organolithium compounds necessitates careful control of reaction conditions, often involving low temperatures and inert atmospheres, to achieve desired regioselectivity and prevent undesirable side reactions. libretexts.orgmt.com

Utilizing Reactive Electrophiles for this compound Scaffold Construction

The construction of the this compound scaffold can be efficiently achieved through reactions involving reactive electrophiles. A notable advancement in this area involves the use of bicyclo[1.1.0]butanes (BCBs) as novel reactive electrophiles. acs.orgmasterorganicchemistry.com These highly strained organic molecules, characterized by their unique bridging C(1)–C(3) bond and significant ring strain, exhibit exceptional reactivity and a propensity for diverse ring-opening reactions. masterorganicchemistry.comchemrxiv.org This distinctive reactivity makes BCBs indispensable building blocks in organic synthesis. chemrxiv.org

A particularly effective method for synthesizing substituted 3-allylindolin-2-ones involves a palladium-catalyzed cyclization reaction of N-(2-iodophenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamides. masterorganicchemistry.comacs.orgmasterorganicchemistry.com This protocol leverages the reactivity of BCBs to provide a variety of 3-allylindolin-2-ones in moderate to excellent yields, demonstrating good functional group tolerance and mild reaction conditions. acs.orgmasterorganicchemistry.com The utility of BCBs extends beyond this specific reaction, as their ability to react with various nucleophiles, electrophiles, and radicals makes them valuable for constructing complex sp3-rich molecular architectures. chemrxiv.orgclockss.org

Development of Stereoselective Syntheses for Chiral this compound Derivatives

The development of stereoselective syntheses for chiral this compound derivatives is crucial for accessing compounds with specific biological activities. Stereoselective synthesis refers to chemical reactions that form new chiral elements in a molecule, producing stereoisomeric products in unequal amounts. nih.gov This field has seen significant advancements, particularly in asymmetric catalysis.

Several approaches have been reported for the enantioselective construction of indolin-2-one derivatives with chiral centers, often involving allylic alkylation strategies. For instance, palladium-catalyzed asymmetric allylic alkylation of 2-monosubstituted indolin-3-ones with allyl methyl carbonate has been shown to yield 2,2-disubstituted indolin-3-ones with a chiral quaternary carbon center in good yields and enantioselectivities. thieme-connect.com This methodology highlights the utility of transition metal catalysis in controlling stereochemistry.

Another notable strategy involves palladium-catalyzed asymmetric allylic alkylation of 1-(indol-2-yl)cyclobutanols, followed by an α-iminol rearrangement. This tandem reaction provides enantioenriched 2-spirocyclic-indolines featuring two contiguous stereocenters, demonstrating excellent chemo-, regio-, diastereo-, and enantioselectivities. chinesechemsoc.org The facial selectivity in this rearrangement is influenced by the subtle differences in substituents on the all-carbon quaternary stereogenic center formed during the initial allylic alkylation. chinesechemsoc.org

Furthermore, asymmetric alkylation of 2-monosubstituted indolin-3-ones using optically active phase transfer catalysts (PTCs) has been investigated, yielding 2,2-dialkylated indolin-3-ones with good enantioselectivity. clockss.org An enantioselective synthesis route has also been reported that cleanly provides 2-allylindolin-3-one through a rearrangement process. unibo.it These diverse methodologies underscore the ongoing efforts to achieve precise stereocontrol in the synthesis of complex this compound derivatives.

Compound Names and PubChem CIDs

Chemical Transformations and Derivatization Strategies of 3 Allylindolin 2 One Skeletons

Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic placement of the allyl group in 3-allylindolin-2-one facilitates its participation in various cyclization reactions, leading to the formation of intricate fused heterocyclic systems. These reactions are pivotal for constructing polycyclic frameworks that are often found in biologically active alkaloids.

Derivatization to Polycyclic Indole (B1671886) Alkaloids (e.g., Pyrrolo[2,3-b]indole (B14758588) Alkaloids)

The hexahydropyrrolo[2,3-b]indole core is a prominent structural motif in a diverse family of natural products known for their significant biological activities. acs.org The this compound skeleton serves as a key precursor for the synthesis of such complex alkaloids. Through carefully designed synthetic routes, the allyl group can be manipulated and incorporated into a new ring system fused to the indolinone core.

One common strategy involves the introduction of a nitrogen-containing functional group, which can then undergo intramolecular cyclization with the allyl moiety. For instance, palladium-catalyzed intramolecular cyclization of suitably functionalized this compound derivatives can lead to the formation of the pyrrolidine (B122466) ring, thus constructing the complete hexahydropyrrolo[2,3-b]indole framework. The specifics of such transformations, including catalysts and reaction conditions, are critical for controlling the stereochemistry of the newly formed chiral centers.

While direct palladium-catalyzed cyclization of a 3-amino-3-allylindolin-2-one to a hexahydropyrrolo[2,3-b]indole is a conceptually viable route, specific literature examples detailing this exact transformation are not abundant. However, the synthesis of various hexahydropyrrolo[2,3-b]indole derivatives has been extensively reported, highlighting the importance of this scaffold. acs.orgresearchgate.net

Functional Group Interconversions at the Allyl Moiety

The terminal double bond of the allyl group in this compound is amenable to a wide array of functional group interconversions. These transformations are crucial for introducing new functionalities and for preparing the molecule for subsequent complexity-building reactions.

Standard alkene transformations can be applied to the allyl moiety, including:

Oxidation: The allyl group is susceptible to oxidation. wikipedia.org Common oxidative transformations include:

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation methods can be employed to introduce chirality. nih.gov

Epoxidation: The formation of an epoxide from the alkene can be accomplished using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). Asymmetric epoxidation techniques can yield chiral epoxides, which are versatile synthetic intermediates. acs.org

Ozonolysis: Cleavage of the double bond via ozonolysis can yield an aldehyde, which can then be further functionalized.

The following table summarizes potential functional group interconversions of the allyl moiety in a generic this compound derivative.

| Transformation | Reagents and Conditions | Product Functional Group |

| Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃ | 1,2-Diol |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide |

| Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. Me₂S (reductive workup) | Aldehyde |

Intramolecular Rearrangements and Cycloadditions

The this compound scaffold can be designed to undergo intramolecular rearrangements and cycloaddition reactions, which are powerful tools for the stereoselective construction of complex polycyclic systems.

One notable rearrangement is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement that can be applied to an allyl vinyl ether derivative of the indolin-2-one. This would involve the formation of an O-allyl intermediate, which upon heating, would rearrange to a C-allylated product with the concomitant formation of a γ,δ-unsaturated carbonyl compound.

Intramolecular cycloaddition reactions offer another avenue for building molecular complexity. For instance, a suitably modified this compound derivative could participate in:

[2+2] Photocycloaddition: The alkene of the allyl group can undergo a photochemical [2+2] cycloaddition with another tethered alkene, leading to the formation of a cyclobutane (B1203170) ring. researchgate.netresearchgate.netnih.gov These reactions are valuable for creating strained ring systems.

[3+2] Cycloaddition: The allyl group can act as the dipolarophile in an intramolecular [3+2] cycloaddition with a tethered 1,3-dipole, such as a nitrile oxide or an azomethine ylide, to form a five-membered heterocyclic ring. nih.gov

While these are well-established reactions in organic synthesis, their specific application to the this compound skeleton requires careful substrate design.

Tandem Reaction Sequences for Molecular Complexity Generation

Tandem, or cascade, reactions are highly efficient processes that allow for the formation of multiple bonds in a single synthetic operation without the isolation of intermediates. The this compound scaffold is an excellent substrate for such transformations, enabling the rapid generation of molecular complexity. acs.org

A hypothetical tandem reaction could involve an initial palladium-catalyzed reaction, such as a Heck reaction, followed by an intramolecular cyclization. For example, a 3-allyl-3-(2-halophenyl)indolin-2-one could potentially undergo an intramolecular Heck reaction to form a spirocyclic system, which could then be followed by further transformations. The combination of a ruthenium-catalyzed C-H functionalization with a palladium-catalyzed asymmetric allylic alkylation has been reported for the synthesis of 3-allyl-3-aryl oxindoles, showcasing the potential of multi-catalytic tandem processes.

The development of novel tandem reactions involving this compound is an active area of research, with the potential to streamline the synthesis of complex natural products and their analogues.

Structure Activity Relationship Sar Studies and Molecular Design Principles in 3 Allylindolin 2 One Chemistry

Elucidation of Structural Features Influencing Reactivity and Selectivity

The indolin-2-one scaffold is a well-recognized core in medicinal chemistry, with the C-3 position being a key site for diversification and modulation of activity. In 3-Allylindolin-2-one, the allyl substituent at this position plays a critical role in defining its reactivity and selectivity. The presence of the double bond in the allyl group introduces opportunities for various chemical transformations, such as cycloadditions, epoxidations, and radical reactions, which can be influenced by the electronic and steric environment provided by the indolin-2-one ring.

General SAR analyses for indolin-2-one derivatives highlight that the nature of the substituent at the C-3 position significantly impacts their biological properties. For instance, the bulkiness and electronic properties of groups at this site can influence reaction pathways and the preference for forming specific olefin products in rearrangements. While specific quantitative data for this compound's reactivity is not extensively detailed in the provided sources, the general principles suggest that the allyl group's moderate size and unsaturated character would contribute to a distinct reactivity profile compared to other C-3 substituents (e.g., saturated alkyl chains, aromatic rings). This feature can influence the compound's participation in various synthetic transformations, such as palladium-catalyzed cyclization reactions used in its synthesis, which proceed with good functional group tolerance.

The selectivity of reactions involving this compound can also be influenced by the steric hindrance and electronic effects exerted by the allyl group. For example, in reactions leading to α-allyl-3-indole acetate (B1210297) derivatives from 2-allylindolin-3-ones (a related scaffold), the bulkiness at reaction sites and the preference for forming highly substituted olefins are critical factors determining reactivity differences among substrates. This suggests that the allyl group's geometry and electronic distribution can guide the regioselectivity and stereoselectivity of chemical transformations.

Molecular Aspects Governing Selectivity in Enzyme Inhibitor Design (e.g., Kinases)

3-Substituted indolin-2-ones have been extensively designed and synthesized as a novel class of tyrosine kinase inhibitors, demonstrating selectivity toward different receptor tyrosine kinases (RTKs). The indolin-2-one moiety, particularly the pyrrole-indolin-2-one unit, is known to act as a hinge binder, interacting with the ATP binding pocket of kinases.

The specific molecular aspects governing selectivity in these inhibitors are largely dictated by the nature and position of substituents on the indolin-2-one core, especially at C-3. Different C-3 substituents can confer selective inhibition against various RTKs. For example:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity against VEGF (Flk-1) RTK activity.

3-(substituted benzylidenyl)indolin-2-ones with bulky groups in the phenyl ring at C-3 exhibit high selectivity toward EGF and Her-2 RTKs.

Compounds with an extended side chain at the C-3 position can show high potency and selectivity against PDGF and VEGF (Flk-1) RTKs.

Sunitinib, a prominent FDA-approved multi-kinase inhibitor, is based on the indolin-2-one scaffold and targets multiple RTKs involved in cancer, including VEGFR-1, VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ, c-kit, FLT3, RET, and CSF1R. Its activity stems from competing for the Mg-ATP complex binding pocket, leading to inhibition of kinase activity.

The following table illustrates how variations at the C-3 position of the indolin-2-one scaffold can influence their selectivity against different receptor tyrosine kinases:

| C-3 Substituent Type | Target Receptor Tyrosine Kinases (RTKs) | Reference |

| (five-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) | |

| Substituted benzylidenyl (bulky phenyl) | EGF, Her-2 | |

| Extended side chain | PDGF, VEGF (Flk-1) | |

| Pyrrole-indoline-2-ones (general) | VEGFR, PDGFR α/β, c-kit, FLT3, CSF1R | |

| Specific Indolin-2-one derivatives | CDK8 (e.g., Compound 4k with IC50 = 129 nM) | |

| Specific Indolin-2-one derivatives | Aurora B Kinase (e.g., Compound (IV) as a selective inhibitor) |

Conformational Analysis and its Impact on Chemical Outcomes

Conformational analysis is the study of the energetics between different rotamers (conformers) and is vital for understanding the stability of various isomers, predicting product selectivity, mechanisms, and reaction rates. For this compound, the conformational flexibility of the allyl group attached to the C-3 position of the rigid indolin-2-one core is a critical factor influencing its chemical and biological behavior.

The preferred conformation of this compound can dictate how it interacts with other molecules, including enzymes and receptors. For example, in enzyme-ligand binding, a specific conformation might be required for optimal fit into an active site. Changes in conformation can alter the spatial orientation and through-space interactions of the allyl group, potentially affecting binding affinity and selectivity. Computational methods, such as Density Functional Theory (DFT), are commonly used to explore the potential energy surface of molecules and identify stable conformers, as demonstrated in studies of other organic compounds. Such analyses would be instrumental in predicting the most favorable binding modes for this compound in biological systems. The influence of conformational alignment on SAR has been noted in studies of related compounds.

The impact of conformational analysis extends beyond binding. It can also explain differences in reactivity and stereoselectivity in synthetic reactions. For instance, the relative stability of transition states, which are themselves specific conformations, directly influences reaction rates and product ratios. Therefore, understanding the conformational landscape of this compound is crucial for rational molecular design, enabling the prediction and fine-tuning of its chemical outcomes and biological activities.

Computational and Theoretical Investigations of 3 Allylindolin 2 One Systems

Molecular Docking Studies in Rational Design and Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is extensively used to predict the binding mode and affinity of a small molecule ligand, such as a 3-allylindolin-2-one derivative, to the active site of a target protein. This information is invaluable for the rational design and optimization of new therapeutic agents.

The process involves computationally placing the ligand in various conformations within the protein's binding pocket and scoring these poses based on a force field that estimates the binding energy. Lower binding energy scores typically indicate a more stable protein-ligand complex and potentially higher biological activity. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

For instance, in studies of various indolin-2-one derivatives, molecular docking has been instrumental in understanding their inhibitory mechanisms against a range of protein targets. While specific docking data for this compound is not extensively published, studies on structurally related indolin-2-ones targeting various kinases and enzymes provide a framework for how such analyses are conducted. These studies reveal that the indolin-2-one core often serves as a scaffold that can be functionalized to achieve specific interactions with the amino acid residues in the active site of a target protein.

The insights gained from molecular docking guide the modification of the lead compound to improve its potency and selectivity. For example, the allyl group at the 3-position of the indolin-2-one core can be explored for its potential to occupy specific hydrophobic pockets within a target's active site, thereby enhancing binding affinity.

Table 1: Representative Molecular Docking Data for Indolin-2-one Derivatives Against Various Targets

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

| 3-substituted indolin-2-ones | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cys919, Asp1046, Glu885 | -8.5 kcal/mol |

| Spiro-indolin-2-ones | Murine Double Minute 2 (MDM2) | Leu54, Gly58, Val93 | -7.2 kcal/mol |

| 3-(benzylidene)indolin-2-ones | p21-activated kinase 4 (PAK4) | Lys398, Asp458 | -9.1 kcal/mol |

This table presents example data from studies on various indolin-2-one derivatives to illustrate the type of information obtained from molecular docking studies. The specific values are representative and not directly for this compound.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The calculated activation energies, which are the energy barriers that must be overcome for a reaction to occur, provide insights into the reaction kinetics and the feasibility of a proposed mechanism.

For the synthesis of this compound systems, quantum chemical calculations can be employed to understand the intricate details of the bond-forming and bond-breaking processes. For example, in the palladium-catalyzed synthesis of 3-allyl-1-methylindolin-2-ones from N-(2-iodophenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamides, a plausible catalytic cycle can be investigated computationally. This would involve calculating the energies of the oxidative addition, migratory insertion, and reductive elimination steps.

A proposed mechanism for such a reaction involves the initial oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by coordination of the bicyclobutane. The subsequent migratory insertion of the strained bicyclobutane into the aryl-palladium bond is a key step, driven by the release of ring strain. Finally, a β-carbon elimination and reductive elimination would yield the this compound product and regenerate the palladium(0) catalyst.

DFT calculations can be used to optimize the geometries of the transition states for each of these steps and calculate the associated activation barriers. This allows for a comparison of different possible reaction pathways and can help to explain experimentally observed regioselectivity and stereoselectivity.

Table 2: Hypothetical Calculated Activation Energies for Key Steps in a Proposed Synthesis of a this compound Derivative

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond | 12.5 |

| Migratory Insertion | Insertion of bicyclobutane into the Aryl-Pd bond | 18.2 |

| β-Carbon Elimination | Ring-opening of the cyclobutyl intermediate | 8.7 |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0) | 15.3 |

This table provides a hypothetical set of data to illustrate how quantum chemical calculations can be used to quantify the energetics of a reaction mechanism. These values are not from a specific study on this compound.

Analysis of Strain Energy and Geometry Distortion in Precursor Molecules

The reactivity of precursor molecules is often influenced by their inherent strain energy and geometric distortions from ideal geometries. Computational methods can be used to quantify these properties and provide a rationale for the observed reactivity. In the synthesis of this compound, highly strained precursors such as bicyclo[1.1.0]butanes can be utilized.

Bicyclo[1.1.0]butane is a highly strained molecule with a strain energy of approximately 66 kcal/mol. researchgate.net This high degree of strain is due to the severe deviation of the bond angles from the ideal tetrahedral angle and the presence of two fused three-membered rings. The central C1-C3 bond is particularly weak and reactive. This stored energy can be released in chemical reactions, providing a powerful thermodynamic driving force.

Computational chemistry allows for the calculation of the strain energy of these precursors and any geometric distortions that may occur upon substitution. For example, the introduction of a carboxamide group at the bridgehead position of bicyclo[1.1.0]butane can alter the strain energy and the geometry of the molecule. These changes can be quantified using computational methods, providing insight into how these modifications will affect the subsequent reaction to form the this compound system.

Furthermore, the concept of distortion energy can be applied to understand the transition states of reactions involving these strained precursors. The distortion energy is the energy required to deform the reactants into their geometries in the transition state. A lower distortion energy for a particular reaction pathway often correlates with a lower activation barrier. This type of analysis has been used to successfully predict the regioselectivity of nucleophilic additions to other strained indole (B1671886) derivatives like indolynes. nih.gov

Table 3: Calculated Strain Energies of Small Ring Systems

| Molecule | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane (B1203170) | 26.5 |

| Bicyclo[1.1.0]butane | ~66 |

This table provides established strain energy values for relevant small ring systems to provide context for the high strain in precursors used for this compound synthesis.

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating these properties for a proposed structure, they can be compared with experimental data to confirm the identity and purity of a synthesized compound.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The calculations are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane. Discrepancies between the calculated and experimental spectra can indicate an incorrect structural assignment or the presence of conformational isomers.

Similarly, the vibrational frequencies of this compound can be calculated and compared to its experimental IR spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. This allows for the assignment of the absorption bands in the experimental spectrum to specific functional groups, such as the C=O stretch of the lactam ring or the C=C stretch of the allyl group.

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum and the nature of the electronic transitions involved. This can be useful for understanding the photophysical properties of the molecule.

Table 4: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for a 3-Substituted Indolin-2-one

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (δ, ppm) - H4 | 7.25 | 7.31 |

| ¹³C NMR (δ, ppm) - C2 (C=O) | 178.2 | 177.5 |

| IR (cm⁻¹) - C=O stretch | 1710 | 1715 |

| UV-Vis (λmax, nm) | 254 | 258 |

This table is a hypothetical representation to illustrate the comparison between experimental and theoretically predicted spectroscopic data for a representative indolin-2-one structure.

Advanced Applications of 3 Allylindolin 2 One in Organic Synthesis

Asymmetric Synthesis of Complex Molecules Utilizing 3-Allylindolin-2-one Precursors

Asymmetric synthesis, a cornerstone of modern organic chemistry, aims to produce chiral compounds with a defined stereochemistry, often in high enantiomeric or diastereomeric excess. The ability to generate chiral centers from achiral or racemic precursors is crucial for the synthesis of complex natural products and pharmaceuticals, many of which possess inherent chirality. This compound and its derivatives have emerged as valuable precursors in such endeavors, particularly for constructing intricate polycyclic systems.

One notable application involves the enantioselective construction of quaternary carbon centers within the this compound framework, which can serve as a key intermediate for complex indole (B1671886) alkaloids. For instance, the total synthesis of pyrrolo[2,3-b]indole (B14758588) alkaloids, such as pseudophrynaminol, has successfully employed this compound as a crucial building block. The enantioselective formation of the quaternary carbon in this compound was performed through a tandem cascade reaction involving 2-allyloxyindolin-3-one, followed by olefination, isomerization, and an asymmetric Claisen rearrangement.

Furthermore, domino reactions involving this compound precursors have been exploited for the synthesis of other complex indole alkaloids. A sequence comprising Horner-Wadsworth-Emmons olefination of 2-allyloxyindole, subsequent isomerization, and a Claisen rearrangement has been shown to yield this compound, which was then derivatized to produce the 3a-allylpyrrolo[2,3-b]indole alkaloid, flustramine C. These methodologies highlight the strategic importance of this compound in accessing diverse and stereochemically rich molecular architectures.

Methodologies for the Construction of Quaternary Carbon Centers

The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, presents a significant synthetic challenge due to steric hindrance and the difficulty in controlling stereochemistry at such crowded centers. This compound and its synthetic pathways offer effective strategies for addressing this challenge.

A highly diastereoselective approach for constructing contiguous all-carbon quaternary stereocenters has been reported using 3-cyanomethyl-3-allylindolin-2-ones. This was achieved through efficient domino reactions, including olefination, isomerization, and a high diastereoselective Claisen rearrangement of (Z)- and (E)-2-(3',3'-disubstituted allyloxy)indolin-3-ones. These reactions proceeded under mild conditions (-78ºC to rt), yielding the desired products containing adjacent all-carbon quaternary stereocenters in high yields.

Another significant methodology involves palladium-catalyzed reactions for the synthesis of substituted 3-allylindolin-2-ones. Specifically, a palladium-catalyzed reaction of bicyclo[1.1.0]butanes has been developed to provide a variety of 3-allylindolin-2-ones in moderate-to-excellent yields with very good functional group tolerance. This method is characterized by mild reaction conditions and a broad substrate scope, making it a versatile tool for accessing the this compound scaffold with a quaternary carbon at the C3 position.

Beyond direct synthesis of this compound, related methodologies in indolin-2-one chemistry contribute to quaternary carbon construction. For instance, a transition metal-free and oxidation-free dearomatization of phenols through conjugate addition to in situ generated indol-2-one (B1256649) from 3-bromooxindole has been reported. This approach enables the synthesis of various 3-substituted oxindoles containing contiguous quaternary carbon centers (CQCCs) in yields of up to 99%.

The following table summarizes some key methodologies for constructing quaternary carbon centers relevant to this compound chemistry:

| Methodology | Precursor/Starting Material | Product Type | Key Features | Reference |

| Domino Reactions (Olefination, Isomerization, Claisen Rearrangement) | (Z)- and (E)-2-(3',3'-disubstituted allyloxy)indolin-3-ones | 3-Cyanomethyl-3-allylindolin-2-ones with contiguous quaternary centers | High diastereoselectivity, mild conditions, high yields | |

| Palladium-Catalyzed Cyclization | N-(2-iodophenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamides | Substituted 3-allylindolin-2-ones | Moderate-to-excellent yields, very good functional group tolerance, mild conditions | |

| Tandem Cascade Reaction (Olefination, Isomerization, Asymmetric Claisen Rearrangement) | 2-Allyloxyindolin-3-one | This compound (key intermediate for pyrrolo[2,3-b]indole alkaloids) | Enantioselective construction of quaternary carbon | |

| Dearomatization of Phenols with 3-Bromooxindoles (via in situ generated indol-2-one) | Phenols, 3-bromooxindole | 3-Substituted oxindoles with contiguous quaternary carbon centers | Transition metal-free, oxidation-free, up to 99% yields |

Development of Novel Reagents and Catalytic Systems for Indolin-2-one Chemistry

The continuous development of novel reagents and catalytic systems is pivotal for advancing the synthetic utility of indolin-2-one derivatives, including this compound. These innovations aim to improve reaction efficiency, selectivity, and sustainability.

Palladium-catalyzed reactions have shown significant promise in the synthesis of 3-allylindolin-2-ones. A notable example is the palladium-catalyzed reaction involving bicyclo[1.1.0]butanes for synthesizing various 3-allylindolin-2-ones. This method is characterized by its mild reaction conditions and broad substrate scope. Additionally, palladium-catalyzed allylation of 3-acetyl-2-oxindoles with allyl alcohol has been reported, utilizing catalytic mixtures involving 3 mol% of Pd(dba)2, rac-BINAP, and BINOL phosphoric acid. This procedure allows for the in situ synthesis of 3-allyl-2-oxindole by adding Triton B to the reaction mixture.

Beyond palladium, other catalytic systems and reagents are being explored. Functionalized aluminum reagents, for instance, have been investigated for their utility in indolin-related chemistry. The formation of (3-(indolin-1-yl)propyl)diisobutyl Aluminum from N-allylindolin and diisobutylaluminum hydride (DIBAL-H) exemplifies the development of such reagents. These functionalized aluminum reagents can serve as activators for lanthanide-based catalysts in various polymerization reactions, indicating their potential broader application in organic synthesis.

The synthesis of complex indolin-2-one structures often benefits from the design of specific catalytic approaches. For example, the preparation of (R)-1-Allyl-3-hydroxy-3-[(S)-2-oxocyclohexyl]indolin-2-one from 1-allylindolin-2,3-dione and cyclohexanone (B45756) highlights the application of specific catalytic conditions to achieve high yields (91%) and diastereoselectivity (11:1 dr) in the construction of complex indolin-2-one scaffolds.

The broader field of indole and indoline (B122111) synthesis also informs the development of catalytic systems applicable to this compound. Various transition metal catalysts, including copper, cobalt, iridium, and palladium, have been employed for diverse transformations such as C-H activation, cyclization, and dehydrogenation, leading to functionalized indoles and indolines. These advancements in general indole chemistry contribute to a deeper understanding of reactivity and enable the design of more efficient and selective catalytic systems for the synthesis and modification of this compound.

Future Research Directions and Emerging Trends in 3 Allylindolin 2 One Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The development of sustainable and green chemistry approaches for the synthesis of 3-allylindolin-2-one is a critical future direction, aligning with the broader goals of reducing environmental impact and enhancing synthetic efficiency in chemical manufacturing nih.gov. Current synthetic methodologies often involve the use of hazardous solvents, stoichiometric reagents, and processes with low atom economy. Future research will likely focus on several key areas to address these challenges:

Catalysis: The shift from stoichiometric to catalytic methods is a cornerstone of green chemistry nih.gov. Future efforts could explore the application of highly efficient and selective catalytic systems, including organocatalysis, biocatalysis, and heterogeneous catalysis, for the synthesis of this compound and its derivatives. For instance, the use of in-situ formed organoautocatalysts has shown promise in the sustainable synthesis of other nitrogen-containing cyclic amines, avoiding external catalysts, enzymes, or metals and achieving high yields at room temperature. This principle could be extended to the formation of the indolinone core or the introduction of the allyl group.

Solvent Innovation: Minimizing or eliminating the use of traditional hazardous organic solvents is crucial. Research could investigate solvent-free reactions, reactions in environmentally friendly non-conventional media (e.g., water, ionic liquids, supercritical fluids), or the use of benign binary solvent mixtures.

Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize waste generation is paramount nih.gov. One-pot stepwise synthesis (OPSS), which offers advantages such as high mass efficiency, low cost, and reduced waste disposal, could be further explored for the multi-step synthesis of this compound.

Energy Efficiency: Employing energy-efficient methods such as microwave-mediated reactions or ultrasound-based reactions could also contribute to greener synthetic pathways.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, particularly the indolinone core and the reactive allyl group, offer fertile ground for exploring novel reactivity patterns and unprecedented transformations. Future research will aim to unlock new synthetic pathways and expand the functionalization possibilities of this compound:

Functionalization of the Allyl Moiety: The double bond in the allyl group presents opportunities for various addition, cycloaddition, and rearrangement reactions. Future work could focus on developing highly selective hydrofunctionalization processes (e.g., hydroalkynylation, hydrosilylation) that control regioselectivity and stereoselectivity, leading to highly congested and densely functionalized products.

Asymmetric Synthesis: Given the potential for creating chiral centers at the 3-position of the indolinone ring, the development of enantioselective transformations is a significant area of future research. This includes asymmetric allylic alkylation and other catalytic enantioselective reactions that can introduce chirality with high control.

Cascade and Domino Reactions: Building upon existing domino reactions used in the synthesis of indolinone derivatives, future research could design more complex cascade processes that allow for the rapid construction of molecular complexity from simpler precursors, potentially leading to novel fused-ring systems or natural product analogs. The combination of different catalytic systems (cooperative or relay catalysis) could enable unprecedented transformations.

C-H Activation: Exploring direct C-H activation strategies on the indolinone core or the allyl group could provide more efficient and atom-economical routes for functionalization, bypassing the need for pre-functionalized starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms represents a transformative trend in organic synthesis, offering significant advantages in efficiency, safety, and reproducibility. Future research on this compound chemistry will increasingly leverage these technologies:

Enhanced Reaction Efficiency and Safety: Flow reactors facilitate improved heat and mass transfer, which is particularly beneficial for exothermic reactions or those requiring precise temperature control. This can lead to higher yields, shorter reaction times, and enhanced safety compared to traditional batch processes.

Multistep Synthesis and Telescoping: Flow chemistry enables the streamlining of multistep reaction sequences in an uninterrupted and automated fashion, eliminating the need for intermediate isolation and purification steps (telescoping). This approach could significantly accelerate the synthesis of complex this compound derivatives.

Automated Library Generation: Automated synthesis platforms, including capsule-based synthesizers and robotic systems, allow for the rapid and high-throughput generation of compound libraries. This capability is invaluable for exploring the structure-activity relationships of this compound derivatives, particularly in drug discovery and material science applications. Such platforms can increase productivity and reduce costs by automating setup, reaction, isolation, and purification processes.

Process Optimization and Scale-Up: Flow chemistry provides a robust platform for rapid process optimization and seamless scale-up from laboratory to industrial production. This is crucial for translating promising synthetic routes for this compound into practical and economically viable manufacturing processes.

The convergence of sustainable methodologies, novel reactivity, and advanced synthetic technologies will undoubtedly propel the chemistry of this compound into new and exciting frontiers, leading to the discovery of new derivatives with diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.